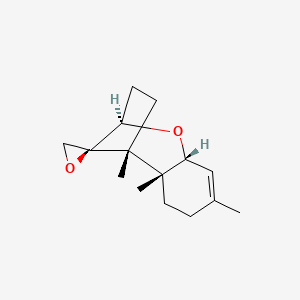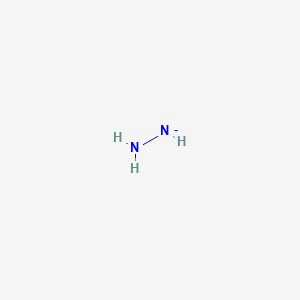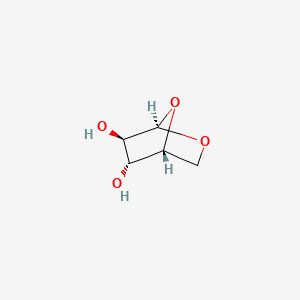
2,2,2-Trifluoroetanamina
Descripción general
Descripción
2,2,2-Trifluoroethylamine (TFEA) is a versatile organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, volatile liquid that is miscible with water and most organic solvents. It is a strong nucleophile and is used in a variety of reactions, including alkylations, acylations, and aminations. It is also used as a catalyst in the synthesis of pharmaceuticals, polymers, and other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2,2,2-Trifluoroetanamina: sirve como un bloque de construcción versátil en la síntesis orgánica. Su incorporación en varios marcos moleculares puede introducir grupos trifluorometilo, que son valiosos en la química medicinal debido a su capacidad para modular la actividad biológica y mejorar la estabilidad metabólica .
Farmacéuticos
En la investigación farmacéutica, This compound se utiliza como intermedio en la síntesis de moléculas de fármacos. Su grupo trifluorometilo es una unidad común en muchos productos farmacéuticos, contribuyendo a las propiedades farmacocinéticas de los fármacos, como el aumento de la lipofilia y la biodisponibilidad .
Agroquímicos
El compuesto encuentra aplicación en el desarrollo de agroquímicos. El grupo trifluorometilo, cuando forma parte de compuestos agroquímicos, puede mejorar la actividad y la durabilidad de los pesticidas y herbicidas, lo que hace que This compound sea un componente valioso en este campo .
Análisis ambiental
This compound: se utiliza en el análisis ambiental, particularmente en la determinación de residuos de fármacos antiinflamatorios no esteroideos (AINE) como el ibuprofeno en muestras de aguas superficiales y residuales. Ayuda en la derivatización de estos compuestos, facilitando su detección y cuantificación .
Derivatización de ácidos carboxílicos
En química analítica, This compound se emplea para la derivatización de ácidos carboxílicos acuosos a sus correspondientes derivados 2,2,2-trifluoroetanamida. Esta transformación es crucial para mejorar la volatilidad y la detectabilidad de los ácidos carboxílicos en varias técnicas analíticas .
Industria de tintes
Como intermedio, This compound también se utiliza en la industria de tintes. Desempeña un papel en la síntesis de tintes donde la introducción de un grupo trifluorometilo puede afectar las propiedades de color y la estabilidad del tinte .
Mecanismo De Acción
Target of Action
2,2,2-Trifluoroethylamine is a volatile organic compound . It is primarily used as a reagent in organic synthesis . The primary targets of 2,2,2-Trifluoroethylamine are organic compounds that it reacts with during synthesis . It is also known to target the respiratory system, causing irritation upon exposure .
Mode of Action
The mode of action of 2,2,2-Trifluoroethylamine involves its interaction with other organic compounds during synthesis. For example, it has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples . It reacts with these compounds, leading to changes in their structure and properties .
Biochemical Pathways
The specific biochemical pathways affected by 2,2,2-Trifluoroethylamine depend on the organic compounds it is reacting with. In one study, it was used in a reaction with [Ru(bpy)2(NO)Cl]2+ to produce a number of organic compounds via nucleophilic substitution of the intermediate 2,2,2-trifluoroethyldiazonium ion .
Pharmacokinetics
It is known to be a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body upon exposure.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoroethylamine’s action are largely dependent on the specific reactions it is involved in. For instance, in the reaction with [Ru(bpy)2(NO)Cl]2+, it leads to the formation of various organic compounds . It is also known to cause irritation to the respiratory system upon exposure .
Action Environment
The action, efficacy, and stability of 2,2,2-Trifluoroethylamine can be influenced by various environmental factors. For instance, its volatility suggests that it could be affected by temperature and pressure . Additionally, safety data indicates that it should be kept away from heat and sources of ignition due to its flammability .
Safety and Hazards
2,2,2-Trifluoroethylamine is highly flammable and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the determination of ibuprofen residues in surface and wastewater samples . The compound’s interactions with biomolecules often involve nucleophilic substitution reactions, where it acts as a nucleophile due to the presence of the amino group.
Cellular Effects
2,2,2-Trifluoroethylamine affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells includes altering the expression of specific genes and modulating metabolic pathways . Additionally, it has been observed to cause severe skin burns and eye damage, indicating its potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroethylamine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s molecular mechanism involves the formation of hydrogen bonds and nucleophilic substitution reactions . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethylamine change over time. The compound is highly volatile and can degrade under certain conditions. Its stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that 2,2,2-Trifluoroethylamine can cause acute toxicity and severe skin burns, which may persist over time .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause significant toxicity. Studies have reported that high doses of 2,2,2-Trifluoroethylamine can lead to severe skin burns, eye damage, and respiratory issues . It is essential to determine the threshold effects and toxic levels to ensure safe usage in laboratory and industrial settings.
Metabolic Pathways
2,2,2-Trifluoroethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been used in metabolic RNA labeling and biochemical nucleoside conversions, highlighting its role in RNA dynamics and gene expression
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoroethylamine is transported and distributed through specific transporters and binding proteins. Its localization and accumulation depend on these interactions, which can affect its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethylamine plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3N/c3-2(4,5)1-6/h1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSRYDSZQRPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061070 | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
753-90-2 | |
| Record name | 2,2,2-Trifluoroethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)









